molecular formula C17H19N5OS B2640207 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine CAS No. 2380184-00-7

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

Cat. No.: B2640207
CAS No.: 2380184-00-7
M. Wt: 341.43
InChI Key: FVXSJMIVXYLOCU-UHFFFAOYSA-N
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Description

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperazine, thiophene, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then linked to a piperazine moiety. The thiophene and pyridazine rings are subsequently introduced through a series of cyclization and substitution reactions. Common reagents used in these reactions include acetyl chloride, sulfuric acid, thionyl chloride, and chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature oxazole, piperazine, thiophene, or pyridazine rings. Examples include:

Uniqueness

What sets 3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine apart is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-13-18-14(12-23-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXSJMIVXYLOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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